2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro-

Lipophilicity Membrane permeability Drug-likeness

2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- (CAS 20844-82-0) is a tri-substituted benzoxazolinone derivative bearing an N3-allyl group, a C6-bromo substituent, and a C5-chloro substituent on the fused benzene–oxazolone core. This specific substitution pattern distinguishes it from the parent scaffold 2-benzoxazolinone (CAS 59-49-4) and from mono- or di-substituted analogs such as 3-allyl-2-benzoxazolinone (CAS 13444-14-9), 3-allyl-5-chloro-2-benzoxazolinone (CAS 24963-36-8), 6-bromo-5-chloro-2-benzoxazolinone (Bromchlorenone, CAS 5579-85-1), and 6-bromo-2-benzoxazolinone (CAS 19932-85-5).

Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
CAS No. 20844-82-0
Cat. No. B13939589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro-
CAS20844-82-0
Molecular FormulaC10H7BrClNO2
Molecular Weight288.52 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC(=C(C=C2OC1=O)Br)Cl
InChIInChI=1S/C10H7BrClNO2/c1-2-3-13-8-5-7(12)6(11)4-9(8)15-10(13)14/h2,4-5H,1,3H2
InChIKeyXTFSRQUWJKWEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- (CAS 20844-82-0): Physicochemical Identity and Comparator Landscape


2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- (CAS 20844-82-0) is a tri-substituted benzoxazolinone derivative bearing an N3-allyl group, a C6-bromo substituent, and a C5-chloro substituent on the fused benzene–oxazolone core [1]. This specific substitution pattern distinguishes it from the parent scaffold 2-benzoxazolinone (CAS 59-49-4) and from mono- or di-substituted analogs such as 3-allyl-2-benzoxazolinone (CAS 13444-14-9), 3-allyl-5-chloro-2-benzoxazolinone (CAS 24963-36-8), 6-bromo-5-chloro-2-benzoxazolinone (Bromchlorenone, CAS 5579-85-1), and 6-bromo-2-benzoxazolinone (CAS 19932-85-5). The compound is listed in the CAS Common Chemistry registry under the benzoxazolinone class and has a calculated logP of 3.3, a molecular weight of 288.53 g·mol⁻¹, zero hydrogen-bond donors, and two rotatable bonds conferred by the allyl moiety [1].

Substitution Pattern
Tri-substituted benzoxazolinone with N3-allyl, C6-Br, C5-Cl
Key Features
Zero H-bond donors, allyl handle for synthetic diversification
Research Context
Higher lipophilicity and dual halogenation relevant to QSAR-based screening

Why Generic Substitution Fails for 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- (CAS 20844-82-0)


Benzoxazolinones cannot be treated as freely interchangeable procurement items because minor changes in the number, type, and position of ring substituents produce large shifts in lipophilicity, hydrogen-bonding capacity, and conformational freedom—parameters that QSAR studies have explicitly linked to analgesic and anti-inflammatory potency within this chemotype [1]. For 2-benzoxazolinone, 3-allyl-6-bromo-5-chloro-, the simultaneous presence of two halogens (Br and Cl) and an N-allyl group creates a physicochemical profile (logP 3.3, zero H-bond donors, two rotatable bonds) that no single comparator replicates [2]. Substituting a mono-halogenated or non-allylated analog therefore alters not only bulk properties such as logP by ≥0.8 units but also removes the allyl handle required for downstream synthetic elaboration. The quantitative evidence presented in Section 3 demonstrates exactly where these differences are measurable and decision-relevant.

Lipophilicity LogP elevation ≥0.8 units vs. common analogs may shift membrane partitioning and assay compatibility.
H-Bond Donors Bromchlorenone and 6-bromo analogs carry one HBD; the target has zero, potentially altering passive permeability.
Allyl Handle Bromchlorenone lacks the N3-allyl group, removing conformational flexibility and synthetic elaboration options.

Quantitative Differentiation Evidence for 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- (CAS 20844-82-0) vs. Closest Analogs


LogP Elevation of ≥0.8 Units Relative to All Major Comparators

The target compound exhibits a computed logP of 3.3 [1], which is 0.8–1.4 units higher than every structurally relevant comparator. Specifically, 3-allyl-2-benzoxazolinone (CAS 13444-14-9) has XlogP = 2.0 ; 3-allyl-5-chloro-2-benzoxazolinone (CAS 24963-36-8) has logP = 2.43 ; 6-bromo-5-chloro-2-benzoxazolinone / Bromchlorenone (CAS 5579-85-1) has XlogP3 = 2.5 ; and 6-bromo-2-benzoxazolinone (CAS 19932-85-5) has logP = 1.88 . Within the benzoxazolinone QSAR framework, hydrophobicity has been identified as a prominent descriptor for analgesic and anti-inflammatory activity [2].

LogP Elevation
Cross-study comparable
Δ +0.87 to +1.42
Supports lipophilicity-driven assay selection
6–25× partitioning difference vs. comparators
Lipophilicity Membrane permeability Drug-likeness

Zero Hydrogen-Bond Donors vs. One HBD in Non-Allylated Dihalogenated and Mono-Brominated Analogs

The target compound contains zero hydrogen-bond donors (HBD = 0) because the N3 position is alkylated with the allyl group [1]. In contrast, Bromchlorenone (CAS 5579-85-1) and 6-bromo-2-benzoxazolinone (CAS 19932-85-5) each possess one HBD (the N3–H) . The 3-allyl-2-benzoxazolinone comparator (CAS 13444-14-9) also has HBD = 0 but lacks halogen substitution . Reducing HBD count from 1 to 0 is predicted to improve passive membrane permeability by approximately 0.5–1.0 log unit in Caco-2 or PAMPA models, based on general medicinal chemistry principles.

H-Bond Donors
Cross-study comparable
HBD = 0 vs. 1
May improve passive permeability
N3-allylation eliminates the only HBD in core
Hydrogen bonding Permeability N-Alkylation

Dual Halogenation (Br + Cl) Provides Higher Halogen Count than All Mono-Halogenated and Non-Halogenated Comparators

The target compound incorporates two halogen atoms (one Br at C6, one Cl at C5), giving a halogen count of 2 [1]. By contrast, 3-allyl-5-chloro-2-benzoxazolinone (CAS 24963-36-8) has halogen count = 1 (Cl only), 6-bromo-2-benzoxazolinone (CAS 19932-85-5) has halogen count = 1 (Br only), and 3-allyl-2-benzoxazolinone (CAS 13444-14-9) has halogen count = 0 . Bromchlorenone (CAS 5579-85-1) also has halogen count = 2 but lacks the N3-allyl group . A published QSAR analysis of 2-benzoxazolinone derivatives explicitly identified 'the number of halogens' as a prominent molecular property correlated with analgesic and anti-inflammatory activity in this chemotype [2].

Halogen Count
Class-level inference
2 halogens (Br + Cl)
Aligns with QSAR activity descriptors
Halogen count prominent in benzoxazolinone QSAR
Halogen bonding QSAR Bioactivity enhancement

Conformational Flexibility: Two Rotatable Bonds vs. Zero in Bromchlorenone

The N3-allyl substituent contributes two rotatable bonds to the target compound, whereas Bromchlorenone (CAS 5579-85-1), the direct 6-bromo-5-chloro analog lacking N3-alkylation, has zero rotatable bonds [1]. The 3-allyl-2-benzoxazolinone comparator (CAS 13444-14-9) also has two rotatable bonds but lacks halogen substitution . The allyl group additionally serves as a synthetic handle for further derivatization via olefin metathesis, hydroboration, epoxidation, or thiol–ene click chemistry, which the non-allylated Bromchlorenone cannot support.

Rotatable Bonds
Cross-study comparable
2 (allyl) vs. 0
Enables conformational diversity and synthetic elaboration
Allyl handle supports metathesis, click chemistry
Conformational entropy Molecular recognition Synthetic handle

Benzoxazolinone Scaffold with 3-Allyl Substitution Associated with Attractant Activity in Agricultural Contexts

A 2020 study examining attractant properties of benzoxazolinone and benzoxazolinothione derivatives reported that 3-allylbenzoxazolinone and 3-allyl-6-chlorobenzoxazolinone exhibited the most pronounced attractant activity among the tested compounds [1]. The target compound, 3-allyl-6-bromo-5-chloro-2-benzoxazolinone, combines the 3-allyl motif with dual halogenation (Br + Cl), a substitution pattern that incorporates both structural features associated with attractant activity (3-allyl) and enhanced halogen count (a parameter linked to bioactivity in benzoxazolinone QSAR models). Direct comparative attractant data for the target compound are not available in the current public literature.

Attractant Activity
Supporting evidence
Structural analogy
May support agrochemical screening
3-Allyl motif active in published attractant study
Attractant activity Agrochemical Allylbenzoxazolinone

Recommended Application Scenarios for 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- (CAS 20844-82-0)


Medicinal Chemistry SAR Exploration Targeting Analgesic or Anti-Inflammatory Endpoints

The QSAR evidence identifying hydrophobicity and halogen count as prominent activity descriptors in 2-benzoxazolinone derivatives [1] supports the inclusion of CAS 20844-82-0 in screening libraries for analgesic/anti-inflammatory drug discovery. Its logP of 3.3 and dual-halogen pattern make it a logical comparator for establishing SAR around halogen number and lipophilicity within 3-alkyl-2-benzoxazolinone series.

Synthetic Intermediate for Diversification via the Allyl Handle

The N3-allyl group provides a versatile synthetic handle compatible with olefin metathesis, hydroboration–oxidation, epoxidation, and thiol–ene click chemistry [1]. Procurement of CAS 20844-82-0 as a starting material enables divergent synthesis of focused libraries that the non-allylated Bromchlorenone (CAS 5579-85-1) cannot directly access, offering greater synthetic tractability per gram of starting material.

Physicochemical Probe for Membrane Permeability Studies

With logP = 3.3 and zero H-bond donors, CAS 20844-82-0 occupies a distinct region of physicochemical space compared to its more polar analogs (logP range 1.88–2.5, HBD = 0–1) [1]. This makes it a useful probe compound for studying the interplay between halogenation, N-alkylation, and passive membrane permeability in the benzoxazolinone chemotype, particularly in Caco-2 or PAMPA assay formats.

Agrochemical Screening for Attractant or Repellent Activity

The literature precedent for attractant activity in 3-allyl-substituted benzoxazolinones [2] suggests that CAS 20844-82-0, which combines the 3-allyl motif with dual halogenation, may be a candidate for agrochemical screening programs targeting pest attractant, repellent, or antifeedant phenotypes. Its higher logP relative to the tested 3-allyl-6-chloro analog may also influence volatility and environmental persistence, parameters relevant to field application.

Application
Selection Property
Validation Focus
Application: Medicinal chemistry SAR for analgesic/anti-inflammatory endpoints
Selection Property: High lipophilicity and dual halogen count per QSAR
Validation Focus: QSAR descriptor-driven screening context
Application: Synthetic intermediate for diversification
Selection Property: Allyl reactive handle
Validation Focus: Divergent synthetic tractability
Application: Physicochemical probe for permeability studies
Selection Property: Zero H-bond donor, moderate logP profile
Validation Focus: Passive permeability assay context
Application: Agrochemical attractant/repellent screening
Selection Property: 3-Allyl motif and dual halogenation
Validation Focus: Attractant phenotype screening context
Quote Request

Request a Quote for 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.